molecular formula C17H13FN4O2S B257107 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257107
M. Wt: 356.4 g/mol
InChI Key: YCIQQUWEPGQAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has shown promising results in various pharmacological studies.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. This compound has been shown to have anti-cancer, anti-inflammatory, and analgesic effects. It has also been shown to improve cognitive function in Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and proteins. However, the limitations of using this compound include its complex synthesis method and its unknown mechanism of action.

Future Directions

There are several future directions for the scientific research of 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies to understand the mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic applications. Additionally, studies to evaluate the safety and toxicity of this compound are also necessary for its future development as a therapeutic agent.
Conclusion:
In conclusion, 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease make it a promising candidate for further development. However, more studies are necessary to fully understand its mechanism of action and evaluate its safety and toxicity.

Synthesis Methods

The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep procedure that includes the reaction of 4-fluorobenzyl alcohol with thiosemicarbazide to form 4-fluorobenzyl thiosemicarbazide. This intermediate compound is then reacted with 2-chloroacetic acid to form 3-(4-fluorobenzyl)-6-(carboxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. Finally, this compound is reacted with phenyl chloromethyl ether to form 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

The potential therapeutic applications of 3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also shown potential as an anti-inflammatory and analgesic agent.

properties

Product Name

3-[(4-Fluorophenoxy)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4O2S/c18-12-6-8-14(9-7-12)23-10-15-19-20-17-22(15)21-16(25-17)11-24-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

YCIQQUWEPGQAGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

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